molecular formula C11H18N2 B085962 N'-Benzyl-N,N-dimethylethylenediamine CAS No. 103-55-9

N'-Benzyl-N,N-dimethylethylenediamine

Cat. No. B085962
CAS RN: 103-55-9
M. Wt: 178.27 g/mol
InChI Key: LLSJAFHDYCTFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzyl-N,N-dimethylethylenediamine is a compound of interest in various chemical research fields due to its unique structure and properties. It serves as a ligand in metal complexation reactions and has been studied for its role in catalysis and organic synthesis.

Synthesis Analysis

The synthesis of N'-Benzyl-N,N-dimethylethylenediamine involves the conjugate addition to acrylamide, leading to a chelating amide that demonstrates copper(II)-catalyzed amide hydrolysis. This process is significant for understanding the compound's reactivity and potential applications in catalysis (Duerr & Czarnik, 1990).

Molecular Structure Analysis

The molecular structure of N'-Benzyl-N,N-dimethylethylenediamine has been elucidated through studies involving its lithiation. Monolithiation produces a compound believed to have a trimeric ring structure in arene solutions, with further lithiation leading to a dilithium derivative with a rigid solution structure due to intra- and inter-molecular coordinations (Barr et al., 1987).

Chemical Reactions and Properties

Hydrogen bonding significantly affects the electronic spectra and reactivity of compounds like N'-Benzyl-N,N-dimethylethylenediamine. Studies have shown that hydrogen-bonded species of related compounds exhibit enhanced electrophilicity at specific positions due to hydrogen bonding, which could imply similar reactivity patterns for N'-Benzyl-N,N-dimethylethylenediamine (Yagi et al., 1980).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Used as part of the catalyst system CuI/L5 for the amination of arylhalides and synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).

  • Histamine Antagonism : Early research identified its derivative, N-phenyl-N′benzyl-N-dimethylethylenediamine, as effective in allergic manifestations (Feinberg, 1946).

  • Copper-Catalyzed Amide Hydrolysis : Its conjugate addition to acrylamide was used in copper(II)-catalyzed amide hydrolysis (Duerr & Czarnik, 1990).

  • Metabolic Studies in Carcinogenicity : In the synthesis and metabolic studies of an analog of carcinogenic antihistamine methapyrilene (Compernolle & Castagnoli, 1982).

  • Adverse Drug Reactions : Used in a case study of agranulocytosis during therapy with the antihistaminic agent methaphenilene (Drake, 1950).

  • Antihistaminic Drugs Evaluation : Studied for its antihistaminic and anti-anaphylactic properties in allergic disorders (Friedlaender, 1946).

  • Organometallic Chemistry : Monolithiation of N′-benzyl-N,N-dimethylethylenediamine produces a compound with potential implications in organometallic chemistry (Barr et al., 1987).

  • Oxidation Studies in Biochemistry : Examined for its role in oxidation processes in liver homogenates (Holtzman & Seligman, 1973).

  • Catalysis in Olefin Aziridination : Investigated in the context of copper(II) complexes used for olefin aziridination (Dhanalakshmi, Suresh, & Palaniandavar, 2011).

  • Model Studies for Catechol Dioxygenases : Used in iron(III) complexes as models for extradiol-cleaving catechol dioxygenases (Sundaravel et al., 2008).

  • Reductive Chemistry : Applied in reductions with lithium in low molecular weight amines and ethylenediamine (Garst et al., 2000).

  • Catalysis in Amidation of Aryl Halides : Demonstrated efficiency in the catalytic amidation of aryl halides (Yao & Wei, 2010).

properties

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059275
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzyl-N,N-dimethylethylenediamine

CAS RN

103-55-9
Record name N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Benzyl-N,N-dimethylethylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylaminoethyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Benzyl-N,N-dimethylethylenediamine
Reactant of Route 2
Reactant of Route 2
N'-Benzyl-N,N-dimethylethylenediamine
Reactant of Route 3
Reactant of Route 3
N'-Benzyl-N,N-dimethylethylenediamine
Reactant of Route 4
Reactant of Route 4
N'-Benzyl-N,N-dimethylethylenediamine
Reactant of Route 5
Reactant of Route 5
N'-Benzyl-N,N-dimethylethylenediamine
Reactant of Route 6
Reactant of Route 6
N'-Benzyl-N,N-dimethylethylenediamine

Citations

For This Compound
54
Citations
HH Fox, W WENNER - The Journal of Organic Chemistry, 1951 - ACS Publications
Some years ago, the fundamental work of Fourneau, Bovet, and Viaud on the antihistaminic activity associated with certainethylenediamine derivatives be-came known in this country. …
Number of citations: 28 pubs.acs.org
JH Gardner, JR Stevens - Journal of the American Chemical …, 1949 - ACS Publications
In an attempt to obtain compounds exhibiting antihistamine activity, two new heterocyclic de-rivatives of ethylenediamine have been pre-pared, 2-N-benzyl-N-(2-dimethylaminoethyl)-…
Number of citations: 6 pubs.acs.org
T Dhanalakshmi, E Suresh, M Palaniandavar - Inorganica Chimica Acta, 2011 - Elsevier
A series of new copper(II) complexes of four sterically hindering linear tridentate 3N ligands N′-ethyl-N′-(pyrid-2-ylmethyl)-N,N-dimethylethylenediamine (L1), N′-benzyl-N′-(pyrid-2…
Number of citations: 12 www.sciencedirect.com
N Sperber, D Papa - Journal of the American Chemical Society, 1949 - ACS Publications
In a publication1 describing the synthesis of N'-benzyl-N'-(2-pyridyl)-N, N-dimethylethylenedi-amine (I) and related compounds, several substances in which the benzylgroup of I was re-…
Number of citations: 2 pubs.acs.org
E Gagliardi, H Wieland - Microchimica Acta, 1969 - Springer
A study has been made of the suitability of several tertiary aromatic amines for the extraction of zinc from acid and neutral solutions. These amines may be placed in three groups: those …
Number of citations: 1 link.springer.com
K Sundaravel, T Dhanalakshmi, E Suresh… - Dalton …, 2008 - pubs.rsc.org
A series of 1 : 1 iron(III) complexes of sterically hindered and systematically modified tridentate 3N donor ligands have been isolated and studied as functional models for extradiol-…
Number of citations: 18 pubs.rsc.org
D Barr, R Snaith, DS Wright, RE Mulvey… - Journal of …, 1987 - Elsevier
Monolithiation of N′-benzyl-N,N-dimethylethylenediamine produces {PhCH 2 NLiCH 2 CH 2 NMe 2 } n , believed to have a trimeric (NLi) 3 ring structure in arene solutions. Lithium…o-…
Number of citations: 5 www.sciencedirect.com
N Sperber, D Papa, E Schwenk… - Journal of the American …, 1949 - ACS Publications
Replacement of the benzyl group in N'-benzyl-N (2-pyridyl)-N, N-dimethylethylenediamine by a highly branched aliphatic radicalresulted in a considerable decrease in antihistaminic …
Number of citations: 80 pubs.acs.org
CA Winter, L Flataker - Journal of Pharmacology and Experimental …, 1951 - Citeseer
MATERIALS AND METHODS. Holtzman male rats, weighing 100 to 150 gm. were used in these experiments. Each animal was used repeatedly, and discarded when the body weight …
Number of citations: 62 citeseerx.ist.psu.edu
RW Sarber - American Review of Tuberculosis, 1948 - atsjournals.org
There has been considerable recently published evidence supporting the effectiveness of antihistamine agents in both allergic and non-allergic dermatoses and other skin …
Number of citations: 25 www.atsjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.